

# Physical and chemical properties of (1-Methylhexyl)ammonium sulphate

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## Compound of Interest

Compound Name: (1-Methylhexyl)ammonium  
sulphate

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## An In-depth Technical Guide to (1-Methylhexyl)ammonium Sulphate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of **(1-Methylhexyl)ammonium sulphate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

## Chemical Identity and Physical Properties

**(1-Methylhexyl)ammonium sulphate**, also known by its synonym tuaminoheptane sulfate, is the salt formed from the neutralization of the primary amine 1-methylhexylamine (heptan-2-amine) with sulfuric acid.<sup>[1][2]</sup>

Table 1: Physical and Chemical Properties of **(1-Methylhexyl)ammonium Sulphate**

Property	Value	Source(s)
CAS Number	3595-14-0	[2]
Molecular Formula	C <sub>7</sub> H <sub>19</sub> NO <sub>4</sub> S (for the 1:1 salt); C <sub>14</sub> H <sub>36</sub> N <sub>2</sub> O <sub>4</sub> S (for the 2:1 salt)	[1][2][3]
Molecular Weight	213.30 g/mol (for the 1:1 salt); 328.51 g/mol (for the 2:1 salt)	[1][2][3]
IUPAC Name	heptan-2-aminium sulfate	[4]
Synonyms	Tuaminoheptane sulfate, 1- Methylhexylamine sulfate, 2- Aminoheptane sulfate	[1][4][5]
Appearance	Expected to be a white crystalline solid, similar to other ammonium salts.[6][7][8]	
Melting Point	Not available; likely decomposes upon heating. Ammonium sulfate decomposes above 280°C.[8] [9][10]	
Boiling Point	Not applicable; decomposes upon heating.	
Solubility	Expected to be soluble in water. Long-chain alkylammonium salts can exhibit surfactant properties, suggesting some solubility in less polar solvents may be possible. Ammonium sulfate is highly soluble in water (74.4 g/100 g water at 20°C) and insoluble in acetone, alcohol, and ether.[2][9][10]	

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Decomposition Temperature

Decomposes upon heating,  
with similar ammonium salts  
decomposing above 250°C,  
releasing ammonia and other  
byproducts.<sup>[2]</sup>

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## Synthesis and Experimental Protocols

The primary method for synthesizing **(1-Methylhexyl)ammonium sulphate** is through a neutralization reaction between 1-methylhexylamine and sulfuric acid.<sup>[2]</sup>

### Experimental Protocol: Synthesis of (1-Methylhexyl)ammonium Sulphate

Materials:

- 1-Methylhexylamine (heptan-2-amine)
- Concentrated sulfuric acid (98%)
- Deionized water
- Ethanol (or other suitable recrystallization solvent)
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper
- Drying oven

Procedure:

- In a flask equipped with a magnetic stirrer, dissolve a known molar amount of 1-methylhexylamine in a suitable solvent such as deionized water or ethanol.

- Cool the flask in an ice bath to control the exothermic reaction.
- Slowly, and with continuous stirring, add a stoichiometric equivalent of dilute sulfuric acid dropwise to the amine solution. For the 2:1 salt (bis((1-methylhexyl)ammonium) sulphate), two molar equivalents of the amine should be used for every one molar equivalent of sulfuric acid.
- After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
- The product can be isolated by removing the solvent under reduced pressure.
- For purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or a water/ethanol mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

## Characterization Methods

The synthesized **(1-Methylhexyl)ammonium sulphate** can be characterized using various analytical techniques:

- Melting Point Analysis: To determine the melting point or decomposition range.
- Spectroscopy (FT-IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR): To confirm the chemical structure and functional groups.
- Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

## Spectroscopic Data

While specific, high-resolution spectra for **(1-Methylhexyl)ammonium sulphate** are not readily available in the public domain, the expected spectral features can be predicted based on its structure and data from its precursor, 1-methylhexylamine (heptan-2-amine).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **(1-Methylhexyl)ammonium sulphate** is expected to show characteristic absorption bands for the ammonium and sulfate groups, in addition to the alkyl chain vibrations.

- N-H stretching: Broad bands in the region of  $3000\text{--}3300\text{ cm}^{-1}$  corresponding to the ammonium group ( $\text{R-NH}_3^+$ ).
- C-H stretching: Sharp peaks between  $2850$  and  $3000\text{ cm}^{-1}$  due to the methyl and methylene groups of the hexyl chain.
- N-H bending: A band around  $1500\text{--}1600\text{ cm}^{-1}$ .
- S=O stretching: Strong, broad absorption bands characteristic of the sulfate anion ( $\text{SO}_4^{2-}$ ) are expected around  $1100\text{ cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would confirm the structure of the 1-methylhexyl cation.

- $^1\text{H}$  NMR: The spectrum would show signals corresponding to the different protons in the 1-methylhexyl group. The protons on the carbon bearing the ammonium group would be shifted downfield. The terminal methyl group of the hexyl chain would appear as a triplet, while the methyl group at the 1-position would be a doublet.
- $^{13}\text{C}$  NMR: The spectrum would display seven distinct signals for the seven carbon atoms of the 1-methylhexyl moiety. The carbon atom attached to the ammonium group would be the most deshielded.

## Biological Activity and Mechanism of Action

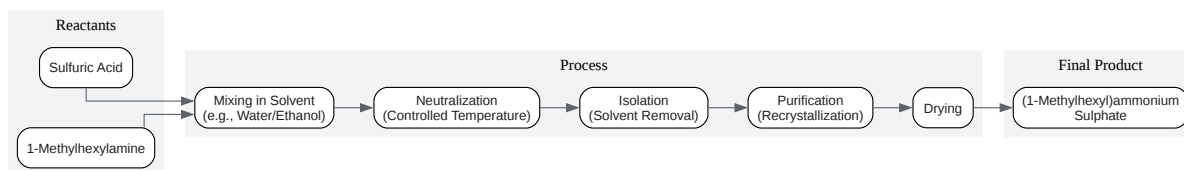
**(1-Methylhexyl)ammonium sulphate**, as a cationic surfactant, is expected to exhibit antimicrobial properties.<sup>[2]</sup> The general mechanism of action for cationic surfactants against

microbes, particularly bacteria, involves the disruption of the cell membrane.[11][12][13]

The positively charged ammonium headgroup interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[11][12] This initial binding is followed by the insertion of the hydrophobic alkyl tail into the lipid bilayer.[11][12] This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, and macromolecules), and ultimately, cell death.[11][12][13]

## Visualizations

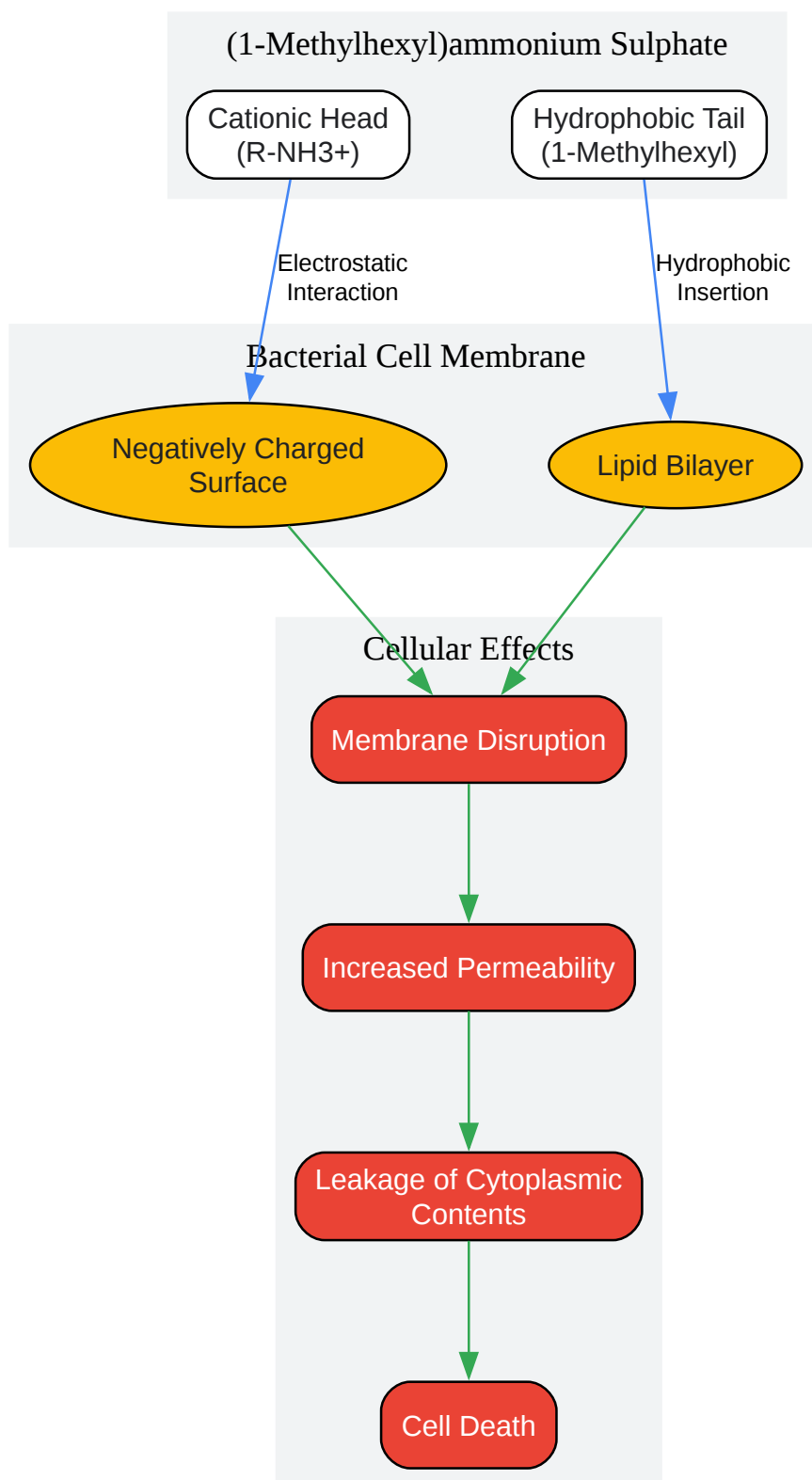
### Synthesis Workflow



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Caption: Workflow for the synthesis of **(1-Methylhexyl)ammonium sulphate**.

## Antimicrobial Mechanism of Action



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Caption: General antimicrobial mechanism of **(1-Methylhexyl)ammonium sulphate**.

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